[5-(4-Fluorophenyl)furan-2-yl]methanol is an organic compound classified under the categories of aliphatic and aromatic heterocycles, primarily alcohols. It has a unique structure that combines a furan ring with a fluorinated phenyl group. The compound is identified by its Chemical Abstracts Service (CAS) number 33342-26-6 and has a molecular weight of 192.189 g/mol. Its molecular formula is , and it can be represented by the Simplified Molecular Input Line Entry System (SMILES) notation as [H]OCC1=CC=C(O1)C1=CC=C(F)C=C1 .
This compound is synthesized in laboratory settings and is categorized as a primary alcohol due to the presence of a hydroxymethyl group. It also fits into several chemical classifications, including:
The synthesis of [5-(4-Fluorophenyl)furan-2-yl]methanol typically involves multi-step organic reactions. One common method includes the reaction of furan derivatives with fluorinated phenyl compounds, often utilizing various catalysts to facilitate the formation of the desired product.
Technical details regarding the synthesis often include:
The molecular structure of [5-(4-Fluorophenyl)furan-2-yl]methanol consists of a furan ring bonded to a hydroxymethyl group and a para-fluorophenyl group. The crystal structure analysis reveals key data:
The compound crystallizes in a monoclinic system with specific lattice parameters that can be detailed in crystallographic tables, which provide insights into atomic coordinates and displacement parameters.
[5-(4-Fluorophenyl)furan-2-yl]methanol participates in various chemical reactions typical for alcohols, including:
The technical details of these reactions typically involve:
The mechanism of action for [5-(4-Fluorophenyl)furan-2-yl]methanol involves several steps depending on the reaction type. For example, in oxidation reactions:
Data on kinetics and reaction rates may vary based on conditions but are essential for understanding its reactivity profile .
Relevant data include:
[5-(4-Fluorophenyl)furan-2-yl]methanol finds applications in various scientific fields:
The versatility of this compound makes it valuable in ongoing research for developing new therapeutic agents or functional materials .
CAS No.: 13836-70-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 108890-18-2
CAS No.: 371971-10-7